

Physical and chemical characteristics of Benzo[b]thiophene-3-acetonitrile

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Compound of Interest

Compound Name: Benzo[b]thiophene-3-acetonitrile

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An In-depth Technical Guide to **Benzo[b]thiophene-3-acetonitrile**

Foreword: The Role of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged scaffolds," and the benzo[b]thiophene core is a quintessential example. Its rigid, aromatic structure provides an excellent foundation for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide focuses on a key derivative, **Benzo[b]thiophene-3-acetonitrile**, a versatile building block that serves as a gateway to a diverse array of more complex and potent molecules. As a Senior Application Scientist, my objective is to provide not just the data, but the context and causality behind the experimental approaches used to characterize and utilize this important chemical entity.

Section 1: Core Molecular Profile and Physicochemical Properties

Benzo[b]thiophene-3-acetonitrile is a heterocyclic compound featuring a benzene ring fused to a thiophene ring, with an acetonitrile group attached at the 3-position of the thiophene moiety. This structure is foundational to its chemical behavior and utility as a pharmaceutical intermediate.^{[1][2]} The nitrile group, in particular, is a valuable functional handle for synthetic elaboration.

Structural and Physicochemical Data Summary

The fundamental properties of a compound dictate its handling, reactivity, and formulation. The data below has been consolidated from various chemical suppliers and databases to provide a comprehensive overview.

Property	Value	Source(s)
CAS Number	3216-48-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₇ NS	[1] [2] [3] [5]
Molecular Weight	173.23 g/mol	[1] [2] [5]
IUPAC Name	2-(1-Benzothiophen-3-yl)acetonitrile	[1] [3] [5]
Synonyms	Thianaphthene-3-acetonitrile, 3-(Cyanomethyl)benzothiophene	[1] [3]
Appearance	Light yellow to yellow crystalline powder/solid	[2] [6]
Melting Point	62-67 °C	[1] [2] [7]
Boiling Point	138-140 °C at 2 Torr	[2] [7]
Solubility	Insoluble in water; Soluble in organic solvents (DMSO, chloroform)	[1] [2] [6]
Density	~1.24 g/cm ³ (Predicted)	[2] [6]

Molecular Structure Visualization

The spatial arrangement of atoms is critical to understanding reactivity. The following diagram illustrates the planar structure of **Benzo[b]thiophene-3-acetonitrile**.

Caption: Molecular structure of **Benzo[b]thiophene-3-acetonitrile**.

Section 2: Spectroscopic Characterization

Unambiguous identification and purity assessment rely on spectroscopic analysis. Each technique provides a unique fingerprint of the molecule's structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: As a predictive guide, the ^1H NMR spectrum in a solvent like acetone would be expected to show signals for the aromatic protons on the benzene ring, a distinct singlet for the proton on the thiophene ring (C2-H), and a crucial singlet for the methylene (-CH₂) protons of the acetonitrile group.^[8] The ^{13}C NMR would similarly show distinct signals for each unique carbon atom, including the quaternary carbons in the fused ring system and the characteristic signals for the -CH₂- and -C≡N carbons.^[9]
- Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2240-2260 cm⁻¹. Other signals will correspond to aromatic C-H and C=C stretching.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the molecule (approximately 173.23).^{[5][10]} Fragmentation patterns would likely involve the loss of the acetonitrile group or parts of the fused ring system, providing further structural confirmation.

Section 3: Chemical Reactivity and Synthetic Utility

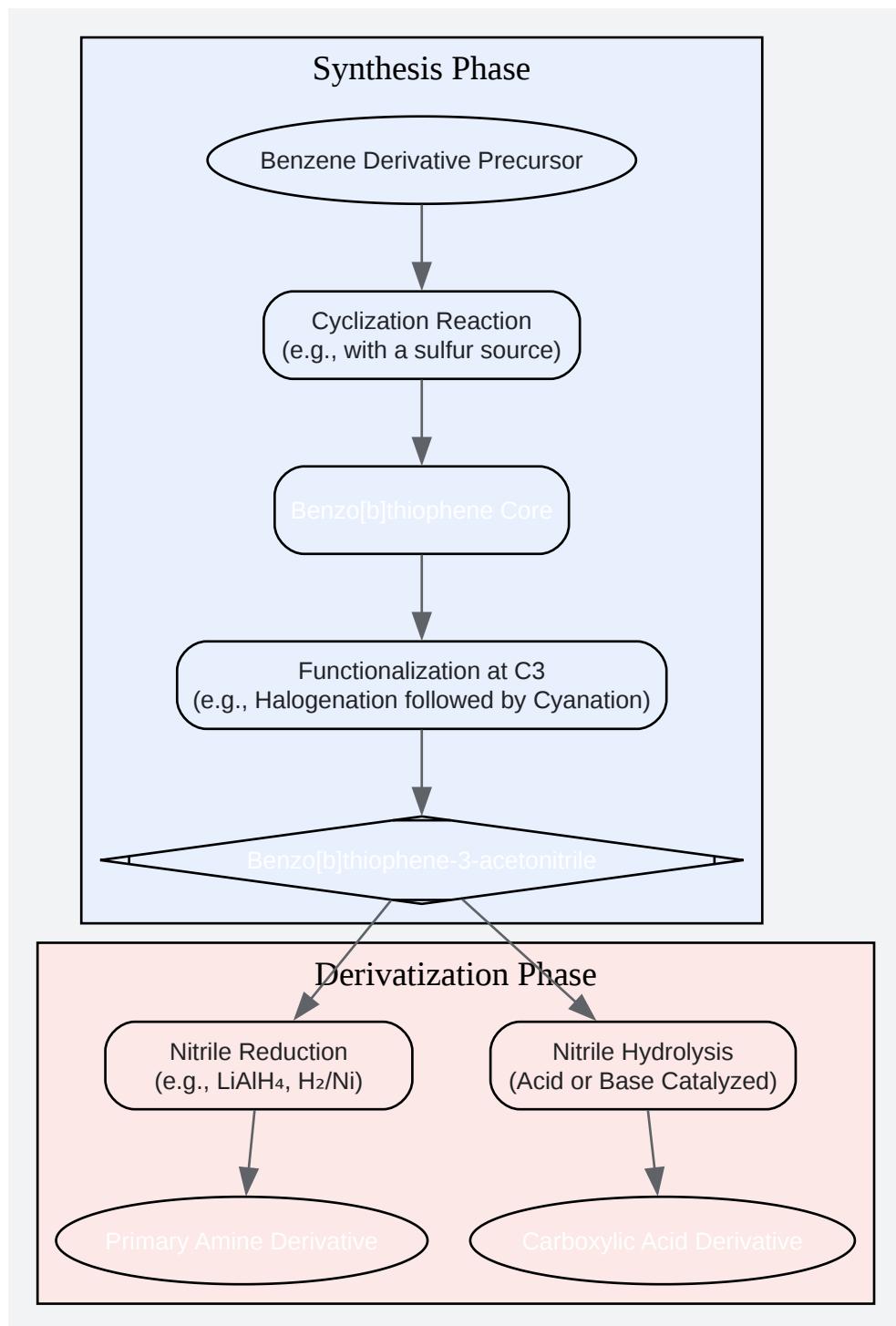
The true value of **Benzo[b]thiophene-3-acetonitrile** lies in its role as a synthetic intermediate. Its reactivity is dominated by the nitrile group and the electrophilic/nucleophilic nature of the heterocyclic core.

It is frequently used to produce other functionalized benzothiophenes. For instance, it is a documented precursor for the synthesis of 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine, a more complex molecule with potential pharmaceutical applications.^{[1][2]} The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, making it a versatile synthetic handle.

The general synthesis of the benzo[b]thiophene scaffold often involves the cyclization of substituted benzenes.^[11] The introduction of the 3-acetonitrile group can be achieved through various methods, often involving the reaction of a 3-halo-benzo[b]thiophene with a cyanide source.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of the title compound.



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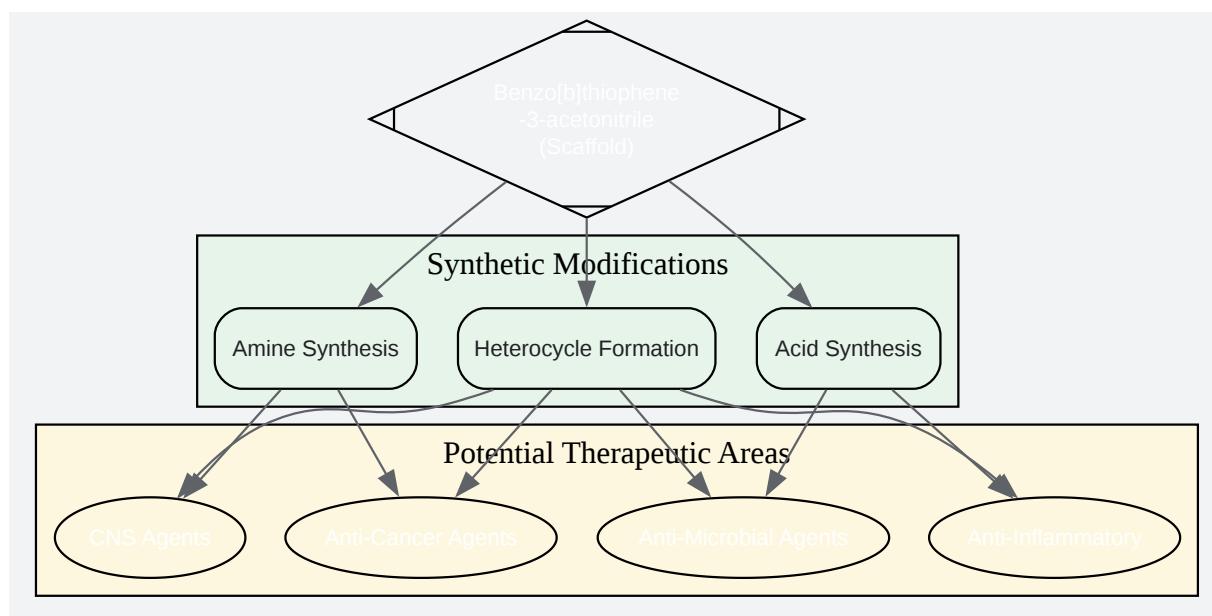
Caption: Conceptual workflow for synthesis and derivatization.

Section 4: Applications in Medicinal Chemistry

The benzo[b]thiophene scaffold is a cornerstone in drug development. Its derivatives have demonstrated a vast range of biological activities, including anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant properties.[12][13] Molecules incorporating this core, such as raloxifene (for osteoporosis) and zileuton (for asthma), are established clinical drugs.[11][13]

Benzo[b]thiophene-3-acetonitrile acts as a critical starting material for accessing novel analogues within this chemical space. The ability to transform the acetonitrile group into amines, amides, or acids allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[12]

Role as a Scaffold in Drug Discovery



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Caption: From core scaffold to diverse therapeutic applications.

Section 5: Analytical Methodologies

To ensure the quality and purity of **Benzo[b]thiophene-3-acetonitrile** for research or development, robust analytical methods are essential. High-Performance Liquid

Chromatography (HPLC) is the standard for assessing purity and quantifying the compound in reaction mixtures or final products.

Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol is a self-validating system; consistency in retention time confirms identity, while peak area percentage provides a measure of purity.

1. Preparation of Solutions:

- Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
- Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.[\[14\]](#)
- Sample Diluent: 50:50 mixture of Acetonitrile and Water.
- Standard Solution: Accurately weigh ~1 mg of a reference standard of **Benzo[b]thiophene-3-acetonitrile** and dissolve in 10 mL of Sample Diluent to create a 0.1 mg/mL solution.
- Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the Sample Diluent.

2. Chromatographic Conditions:

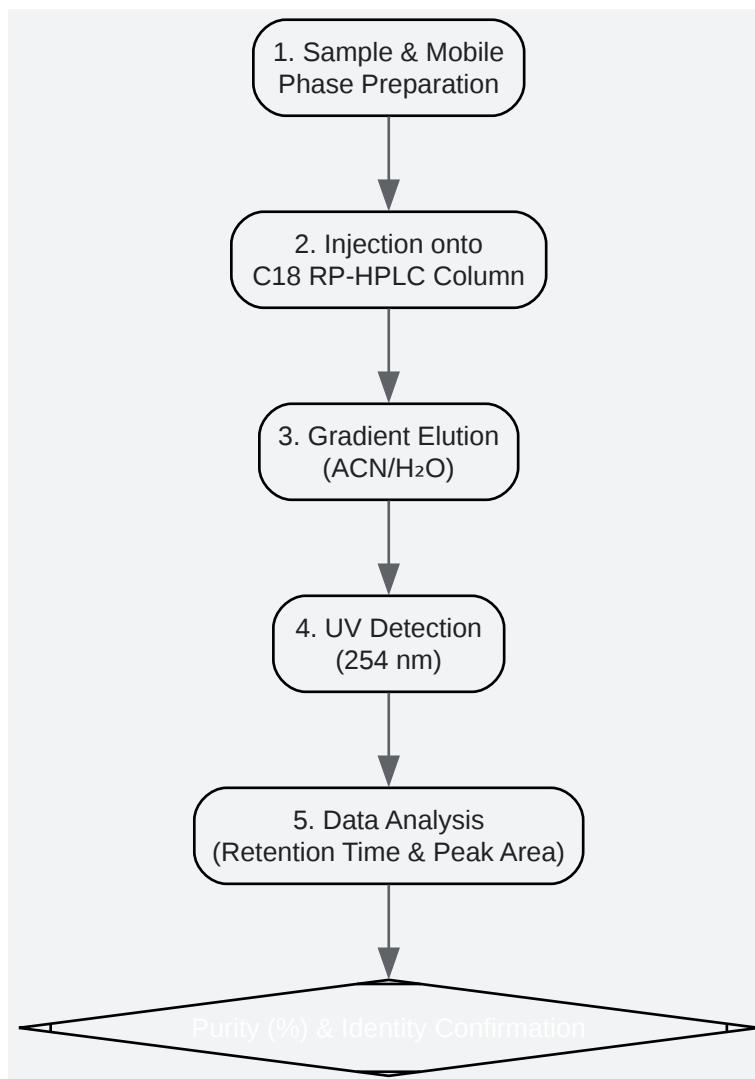
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 °C.
- Detection: UV detector at 254 nm.
- Gradient Program:
 - 0-2 min: 50% B
 - 2-15 min: Linear gradient from 50% B to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Return to 50% B
 - 18.1-22 min: Re-equilibration at 50% B

3. Data Analysis:

- Inject the Standard Solution to determine the retention time of the main peak.
- Inject the Sample Solution. The retention time of the major peak should correspond to that of the standard.[\[15\]](#)

- Calculate purity by integrating all peaks and expressing the main peak's area as a percentage of the total area.

HPLC Analytical Workflow Diagram



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Caption: Standard workflow for HPLC purity analysis.

Section 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **Benzo[b]thiophene-3-acetonitrile** is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazard Identification: The compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[4][7] It is designated with the GHS06 pictogram for toxicity.[7]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.[16]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[16]
 - Respiratory Protection: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[16]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[1][2]
 - Keep the container tightly closed and protected from light.[6]
 - Store away from incompatible materials, particularly strong oxidizing agents.[1][17]
- Disposal:
 - Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[16] Do not allow it to enter the environment.

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